molecular formula C16H19N7 B12230063 2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12230063
M. Wt: 309.37 g/mol
InChI Key: ZHYHGNVYSSHPFI-UHFFFAOYSA-N
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Description

2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring, a piperazine ring, and a pyridine ring, making it a multi-functional molecule with potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile apart from similar compounds is its unique structure, which allows for specific interactions with a broader range of molecular targets. This can potentially lead to more effective and selective therapeutic effects .

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H19N7/c1-2-18-16-20-7-5-14(21-16)22-8-10-23(11-9-22)15-13(12-17)4-3-6-19-15/h3-7H,2,8-11H2,1H3,(H,18,20,21)

InChI Key

ZHYHGNVYSSHPFI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N

Origin of Product

United States

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